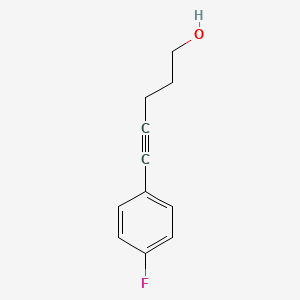

5-Hydroxy-1-(4-fluorophenyl)-1-pentyne

Descripción

5-Hydroxy-1-(4-fluorophenyl)-1-pentyne is an alkyne derivative featuring a hydroxyl group at the terminal carbon (position 5) and a 4-fluorophenyl substituent at position 1. Its molecular structure combines the electron-withdrawing fluorine atom with a reactive triple bond, making it a candidate for applications in organic synthesis and materials science.

Propiedades

Número CAS |

138487-21-5 |

|---|---|

Fórmula molecular |

C11H11FO |

Peso molecular |

178.20 g/mol |

Nombre IUPAC |

5-(4-fluorophenyl)pent-4-yn-1-ol |

InChI |

InChI=1S/C11H11FO/c12-11-7-5-10(6-8-11)4-2-1-3-9-13/h5-8,13H,1,3,9H2 |

Clave InChI |

WVLAMIIPUUZWJF-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC=C1C#CCCCO)F |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural Features and Crystallography

The presence of the 4-fluorophenyl group introduces steric and electronic effects that influence molecular geometry. For example:

- Nonplanarity in Fluorophenyl-Containing Compounds: In metalloporphyrins with meso-4-fluorophenyl groups, steric repulsion between the fluorophenyl substituents and the macrocycle induces significant distortion from planarity . Similarly, 5-Hydroxy-1-(4-fluorophenyl)-1-pentyne may exhibit nonplanar conformations due to steric interactions between the fluorophenyl group and the alkyne backbone.

- Crystallographic Behavior : Isostructural compounds like 4-(4-fluorophenyl)-thiazole derivatives (e.g., compounds 4 and 5 in ) crystallize in triclinic systems (space group P̄1) with two independent molecules in the asymmetric unit. These molecules adopt planar conformations except for one fluorophenyl group, which is perpendicular to the main plane . This suggests that this compound may also form similar crystal packing arrangements, influenced by hydrogen bonding from the hydroxyl group.

Table 1: Structural Comparison of Fluorophenyl-Containing Compounds

Physical and Chemical Properties

- Solubility: The hydroxyl group enhances polarity, likely increasing solubility in polar solvents (e.g., DMF, ethanol) compared to non-hydroxylated analogs. This aligns with the use of DMF for crystallization in .

- Thermal Stability : Fluorophenyl groups generally enhance thermal stability due to strong C–F bonds. However, the alkyne’s inherent instability at high temperatures may limit applications without stabilization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.